4-Amino-L-phenylalanine hydrate
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Overview
Description
4-Amino-L-phenylalanine hydrate is a derivative of the amino acid phenylalanine. It is characterized by the presence of an amino group attached to the phenyl ring, making it a valuable compound in various biochemical and pharmaceutical applications. The compound has the molecular formula C9H12N2O2·xH2O and a molecular weight of 180.20 (anhydrous basis) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-L-phenylalanine hydrate typically involves the modification of L-phenylalanine. One common method is the nitration of L-phenylalanine followed by reduction to introduce the amino group. The reaction conditions often include the use of nitric acid for nitration and catalytic hydrogenation for reduction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration and reduction processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
4-Amino-L-phenylalanine hydrate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Reagents such as halogens and alkylating agents are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, primary amines, and substituted phenylalanine derivatives .
Scientific Research Applications
4-Amino-L-phenylalanine hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is utilized in studies of enzyme-substrate interactions and protein synthesis.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents and is investigated for its potential therapeutic effects.
Industry: The compound is employed in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Amino-L-phenylalanine hydrate involves its incorporation into biological systems where it can interact with enzymes and receptors. The amino group allows it to form hydrogen bonds and participate in various biochemical pathways. It is thought to influence the production of neurotransmitters and other bioactive molecules .
Comparison with Similar Compounds
Similar Compounds
L-Phenylalanine: The parent compound, lacking the amino group on the phenyl ring.
4-Nitro-L-phenylalanine: A derivative with a nitro group instead of an amino group.
3,4-Dihydroxy-L-phenylalanine (L-DOPA): A hydroxylated derivative used in the treatment of Parkinson’s disease.
Uniqueness
4-Amino-L-phenylalanine hydrate is unique due to the presence of the amino group on the phenyl ring, which imparts distinct chemical reactivity and biological activity. This modification allows it to participate in specific biochemical reactions that are not possible with its parent compound or other derivatives .
Properties
IUPAC Name |
(2S)-2-amino-3-(4-aminophenyl)propanoic acid;hydrate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.H2O/c10-7-3-1-6(2-4-7)5-8(11)9(12)13;/h1-4,8H,5,10-11H2,(H,12,13);1H2/t8-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPKPWQCBWORKIP-QRPNPIFTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)N.O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)N.O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
943-80-6 |
Source
|
Record name | 4-Amino-L-phenylalanine hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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